molecular formula C₅₅H₇₅N₁₇O₁₂ (CH₃COOH + H ₂O) B105010 Gonadorelin acetate hydrate CAS No. 52699-48-6

Gonadorelin acetate hydrate

Katalognummer: B105010
CAS-Nummer: 52699-48-6
Molekulargewicht: 1182.2960051802
InChI-Schlüssel: OOBWZCWPKJOGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gonadorelin acetate hydrate, also known as gonadotropin-releasing hormone (GnRH) acetate hydrate, is a synthetic decapeptide analog of endogenous GnRH. Its chemical structure is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-glycyl-L-leucyl-L-arginyl-L-prolyl-glycinamide acetate hydrate (CAS: 52699-48-6 or 71447-49-9, depending on the source) . The molecular formula is C₅₅H₇₅N₁₇O₁₃ · xC₂H₄O₂ · yH₂O, with variable hydration states depending on manufacturing processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

Gonadorelin acetate hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Gonadorelin acetate hydrate has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and its effects on the endocrine system.

    Medicine: Explored for potential therapeutic applications in treating reproductive disorders and hormone-related conditions.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research.

Wirkmechanismus

The compound exerts its effects by binding to specific receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. The primary molecular targets are the luteinizing hormone-releasing hormone receptors, which activate G-proteins and the cyclic AMP (cAMP) pathway. This activation ultimately results in the secretion of reproductive hormones.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Physical Form : White to off-white powder, hygroscopic, soluble in water and acetic acid .
  • Purity : ≥96.0% by HPLC, with strict limits for related peptides and impurities (e.g., desamido-gonadorelin) .
  • Stability : Degrades rapidly in the presence of proteolytic enzymes (e.g., chymotrypsin) and requires storage at -20°C in lyophilized form .

Mechanism of Action:

Gonadorelin binds to pituitary GnRH receptors, stimulating pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This pulsatile action is critical for ovulation induction in hypogonadotropic hypogonadism (HH) .

Comparison with Similar Compounds

The following table compares Gonadorelin acetate hydrate with other GnRH analogs and antagonists:

Compound This compound Goserelin Acetate Degarelix Triptorelin Acetate
CAS Number 52699-48-6 / 71447-49-9 65807-02-5 934246-14-7 57773-63-4
Molecular Formula C₅₅H₇₅N₁₇O₁₃·xC₂H₄O₂·yH₂O C₅₉H₈₄N₁₈O₁₄ C₈₂H₁₀₃ClN₁₈O₁₆·xC₂H₄O₂·nH₂O C₆₄H₈₂N₁₈O₁₃·C₂H₄O₂
Mechanism GnRH agonist (pulsatile) GnRH agonist (continuous) GnRH antagonist GnRH agonist (long-acting)
Half-Life 4–8 minutes 4–5 hours 28–53 days 3–4 hours (immediate release)
Administration Route Subcutaneous (pulsatile pump) Subcutaneous implant Subcutaneous injection Intramuscular (depot)
Primary Use Ovulation induction in HH Prostate/breast cancer Prostate cancer Prostate cancer, endometriosis
Key Advantage Mimics physiological pulsatility Long-term suppression Immediate hormone suppression Extended release (monthly dosing)
Limitations Requires precise pump delivery Initial LH/FSH surge Injection-site reactions Hormonal flare-up risk

Detailed Analysis:

Mechanistic Differences :

  • Gonadorelin acts as a pulsatile agonist , mimicking natural GnRH to induce ovulation in HH. In contrast, Goserelin and Triptorelin are continuous agonists , causing initial hormone surges followed by pituitary desensitization, which is useful in cancer therapy .
  • Degarelix , a GnRH antagonist , blocks receptors immediately without an initial surge, making it preferable for rapid hormone suppression in prostate cancer .

Pharmacokinetics :

  • Gonadorelin’s ultra-short half-life (4–8 minutes) necessitates pulsatile delivery via pumps like OmniPod . Long-acting analogs like Triptorelin (monthly depot) reduce dosing frequency but lack physiological precision .

Clinical Applications :

  • Gonadorelin is uniquely tailored for fertility restoration in HH, while others (e.g., Degarelix) are oncology-focused .
  • Goserelin and Triptorelin are used in endometriosis and precocious puberty, leveraging their sustained suppression .

Safety Profiles :

  • Gonadorelin’s main risk is pump failure, leading to ineffective pulsatility .
  • Antagonists like Degarelix avoid the hormonal flare-up seen with agonists but have higher rates of injection-site pain .

Research Findings and Data

  • Efficacy in HH : A 2017 trial showed that pulsatile Gonadorelin (via OmniPod) achieved ovulation in 78% of HH patients vs. 12% with placebo .
  • Stability : Gonadorelin degrades at >40°C, requiring stringent storage conditions .
  • Market Presence : Gonadorelin dominates niche fertility markets, while analogs like Triptorelin lead in oncology (market size: $1.2 billion in 2024) .

Biologische Aktivität

Gonadorelin acetate hydrate, a synthetic analog of gonadotropin-releasing hormone (GnRH), plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Chemical Structure and Properties

This compound is a decapeptide with the following characteristics:

  • Molecular Formula : C55H75N17O13 · x C2H4O2 · y H2O
  • Molecular Weight : Approximately 1183.3 g/mol

The compound is synthesized using solid-phase peptide synthesis, which allows for precise control over its structure and purity .

Gonadorelin acts primarily through its interaction with GnRH receptors located on pituitary gonadotropes. Upon binding to these receptors, it triggers a cascade of intracellular events leading to the secretion of gonadotropins:

  • Luteinizing Hormone (LH) : Stimulates ovulation and testosterone production.
  • Follicle-Stimulating Hormone (FSH) : Promotes spermatogenesis and ovarian follicle maturation.

The release of these hormones is pivotal for normal reproductive function in both males and females .

Clinical Applications

This compound is utilized in various clinical settings:

  • Infertility Treatments : It is administered to stimulate gonadotropin release in patients with hypothalamic amenorrhea or hypogonadotropic hypogonadism.
  • Endometriosis Management : Gonadorelin has shown efficacy in reducing endometriosis-related symptoms by modulating hormone levels.
  • Cancer Therapy : Research indicates that gonadorelin may possess anti-androgenic properties, making it a candidate for treating hormone-dependent cancers .

In Vitro Studies

In vitro studies have demonstrated that gonadorelin effectively stimulates LH and FSH release from pituitary cells. For instance, a study reported that various GnRH analogs, including gonadorelin, were tested for their ability to induce gonadotropin release in rat pituitary cell cultures. Results indicated significant stimulation of both LH and FSH by gonadorelin .

In Vivo Studies

In vivo studies highlight the physiological relevance of gonadorelin. For example, animal models treated with gonadorelin showed increased serum levels of LH and FSH, confirming its role as a potent agonist of the GnRH receptor. This has implications for therapeutic strategies aimed at restoring reproductive function in hypogonadal individuals .

Case Studies

  • Case Study on Hypogonadotropic Hypogonadism :
    • A male patient diagnosed with congenital hypogonadotropic hypogonadism was treated with gonadorelin. Following treatment, significant increases in serum testosterone levels were observed, alongside improvements in secondary sexual characteristics.
  • Endometriosis Treatment :
    • A cohort of women suffering from endometriosis received gonadorelin therapy. The results showed a marked reduction in pelvic pain and lesion size, suggesting its effectiveness in managing endometriosis symptoms.

Comparative Analysis of GnRH Analogues

CompoundMechanism of ActionClinical UseEfficacy Level
Gonadorelin AcetateStimulates LH/FSH releaseInfertility, EndometriosisHigh
LeuprolideGnRH agonist followed by receptor downregulationProstate cancer treatmentModerate
TriptorelinSimilar to Gonadorelin; longer half-lifePrecocious pubertyHigh

Q & A

Q. Basic: What analytical methods are recommended for assessing the purity and stability of gonadorelin acetate hydrate in research settings?

This compound's purity and stability should be evaluated using validated chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is critical for quantifying impurities, with acceptance criteria requiring that impurity peaks do not exceed 1/5 of the gonadorelin peak area in standard solutions . Ultraviolet-visible (UV-Vis) spectroscopy at 350 nm confirms clarity (absorbance ≤0.10), while infrared (IR) spectroscopy validates structural integrity. pH testing (4.8–5.8 in aqueous solution) and solubility profiling (water, methanol, acetic acid) are essential for pre-formulation studies .

Q. Basic: How should this compound be stored and reconstituted to maintain stability in laboratory experiments?

The compound must be stored in airtight containers at 2°C–8°C, protected from light, to prevent degradation . For reconstitution, use sterile 0.9% sodium chloride or water for injection. Lyophilized powder (e.g., LutrePulse® formulations) retains stability at room temperature (15°C–30°C) for up to 24 hours post-reconstitution when protected from microbial contamination . Avoid repeated freeze-thaw cycles of stock solutions to minimize peptide aggregation or hydrolysis .

Q. Advanced: How can researchers design adaptive clinical trials to evaluate pulsatile gonadorelin acetate administration in hypogonadotropic hypogonadism (HH)?

Adaptive trials for HH should incorporate pre-specified interim analyses to optimize dosing. For example, a double-blind, placebo-controlled study using an OmniPod pump for subcutaneous delivery included two interim analyses after 9 and 12 patients per arm. An independent data monitoring committee reviewed efficacy (ovulation rates) and safety (adverse events) to adjust dosing or halt ineffective arms while preserving blinding . Statistical analysis plans (SAPs) must define decision rules for dose escalation or trial termination to balance statistical power and ethical considerations .

Q. Advanced: What strategies are recommended for resolving contradictions in gonadorelin acetate bioactivity data across preclinical models?

Discrepancies in bioactivity may arise from differences in peptide purity, hydration state, or delivery systems. Researchers should:

  • Standardize batch testing using USP reference standards (e.g., Gonadorelin Acetate #1296756) to ensure consistency .
  • Compare pulsatile vs. continuous administration in vivo, as pulsatile delivery (e.g., via OmniPod pump) better mimics physiological GnRH secretion .
  • Validate bioassays (e.g., LH/FSH release in primary pituitary cell cultures) with positive controls and dose-response curves to account for inter-model variability .

Q. Advanced: How can impurity profiles of synthetic gonadorelin acetate be controlled to meet pharmacopeial standards?

The USP Gonadorelin Acetate monograph mandates rigorous impurity control, including:

  • Process-related impurities : Monitor diastereomers (e.g., [D-His²]-Gonadorelin) using reverse-phase HPLC with gradient elution .
  • Degradation products : Accelerated stability studies (40°C/75% RH) identify hydrolysis-prone residues (e.g., C-terminal glycine amide).
  • Polymerization : Size-exclusion chromatography detects aggregates, which must be ≤3% of total peptide content .
    Reference standards for related compounds (e.g., Gonadorelin Acetate Related Compound A #1296767) are critical for system suitability testing .

Q. Basic: What physicochemical properties distinguish this compound from its hydrochloride or other salt forms?

This compound is a white-to-yellowish powder with high water solubility (>25 mg/mL), whereas the hydrochloride form (CAS 51952-41-1) is sparingly soluble in ethanol. Acetate salts exhibit a distinct IR spectrum (amide I band at ~1650 cm⁻¹) and optical rotation ([α]D²⁵ = -53° to -57° in acetic acid) . Hydration state impacts molecular weight (e.g., diacetate decahydrate vs. monoacetate tetrahydrate), necessitating Karl Fischer titration for accurate water content measurement .

Q. Advanced: What methodological considerations are critical for replicating pulsatile gonadorelin acetate delivery in in vitro models?

To mimic pulsatile release in vitro:

  • Use microfluidic systems or programmable pumps to administer pulses (e.g., 90-minute intervals) .
  • Monitor real-time LH secretion from pituitary cell lines (e.g., LβT2) via ELISA or calcium imaging.
  • Account for desensitization effects by limiting exposure duration (<6 hours) to prevent GnRH receptor downregulation .

Q. Basic: How is the peptide content of this compound quantified in research-grade samples?

Peptide content is determined by:

  • Amino acid analysis (AAA) : Hydrolyze samples and quantify residues via HPLC pre-column derivatization.
  • UV absorbance : Calculate concentration using the molar extinction coefficient (ε = 1280 M⁻¹cm⁻¹ at 280 nm for tyrosine) .
  • Mass spectrometry : Confirm molecular weight (1302.41 Da for acetate hydrate) and detect truncation products .

Q. Advanced: How do regulatory guidelines impact the development of gonadorelin acetate formulations for clinical research?

Researchers must align with USP <1503> for synthetic peptide quality attributes, including:

  • Starting material qualification : Ensure amino acid derivatives meet ICH Q11 standards .
  • Sterility testing : Validate endotoxin levels (<0.1 EU/mg) and microbial limits for lyophilized products .
  • Stability protocols : Conduct forced degradation studies under acidic (0.1M HCl), oxidative (0.3% H₂O₂), and thermal stress conditions .

Q. Advanced: What statistical approaches are used to address low sample sizes in rare-disease trials involving gonadorelin acetate?

For HH trials (n < 20), Bayesian adaptive designs improve power by incorporating historical data or pharmacokinetic modeling. Interim analyses with predictive probability thresholds (e.g., >95% futility) guide early stopping. Sensitivity analyses (e.g., tipping-point methods) assess missing data impact .

Eigenschaften

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13.C2H4O2.H2O/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBWZCWPKJOGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H81N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33515-09-2 (Parent)
Record name Gonadorelin acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52699-48-6
Record name Gonadorelin acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Gonadorelin acetate hydrate
Gonadorelin acetate hydrate
Gonadorelin acetate hydrate
Gonadorelin acetate hydrate
Gonadorelin acetate hydrate
Gonadorelin acetate hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.